

An In-depth Technical Guide to m-PEG25-Hydrazide: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **m-PEG25-Hydrazide**

Cat. No.: **B12424982**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-hydrazide with 25 ethylene glycol units (**m-PEG25-Hydrazide**). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in utilizing this versatile linker for bioconjugation, drug delivery, and the synthesis of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Concepts: Structure and Physicochemical Properties

m-PEG25-Hydrazide is a heterobifunctional linker composed of a methoxy-terminated polyethylene glycol (PEG) chain with 25 repeating ethylene glycol units, and a terminal hydrazide functional group. The PEG backbone imparts hydrophilicity and biocompatibility, while the hydrazide group offers a reactive handle for covalent conjugation to carbonyl-containing molecules.

The structural and physicochemical properties of **m-PEG25-Hydrazide** are summarized in the table below:

Property	Value	Source(s)
Molecular Formula	C52H106N2O26	[1]
Molecular Weight	1175.4 g/mol	[1]
Appearance	White solid or viscous liquid	[2]
Purity	Typically >95%	
Solubility	Soluble in water, DMSO, DMF, DCM	[2]
Storage Conditions	-20°C	

Reactivity and Mechanism of Action

The key functionality of **m-PEG25-Hydrazide** lies in the reactivity of its terminal hydrazide group (-CONHNH₂) towards carbonyl compounds, specifically aldehydes and ketones. This reaction, known as a hydrazone ligation, forms a stable hydrazone bond.[\[3\]](#)

The formation of the hydrazone linkage is a condensation reaction that is typically carried out in a slightly acidic to neutral pH range (pH 5-7). The stability of the resulting hydrazone bond is pH-dependent; it is relatively stable at physiological pH (7.4) but can be cleaved under more acidic conditions, a property that is often exploited in drug delivery systems for targeted release in acidic endosomal or lysosomal compartments.

Key Applications in Research and Drug Development

The unique properties of **m-PEG25-Hydrazide** make it a valuable tool in several areas of biomedical research and drug development:

- **Bioconjugation:** The hydrazide group allows for the specific labeling of glycoproteins and other carbohydrate-containing molecules after periodate oxidation of their sugar moieties to generate aldehyde groups. This site-specific conjugation is advantageous as it often preserves the biological activity of the protein.

- PROTAC Synthesis: As a PEG-based linker, **m-PEG25-Hydrazide** is utilized in the synthesis of PROTACs. The PEG linker connects the two ligands of the PROTAC, and its length and hydrophilicity are critical for optimizing the formation of the ternary complex between the target protein and the E3 ligase, as well as for improving the overall solubility and cell permeability of the PROTAC molecule.
- Drug Delivery: The hydrophilic PEG chain can enhance the solubility and in vivo circulation time of conjugated drugs. The pH-sensitive nature of the hydrazone bond can be used to design drug delivery systems that release their payload in the acidic microenvironment of tumors or within specific cellular compartments.

Experimental Protocols

The following are detailed methodologies for key experiments involving **m-PEG25-Hydrazide** and related PEG-hydrazide linkers.

General Protocol for Glycoprotein Labeling

This protocol describes the labeling of a glycoprotein through the generation of aldehyde groups on its carbohydrate chains, followed by conjugation with **m-PEG25-Hydrazide**.

Materials:

- Glycoprotein of interest
- **m-PEG25-Hydrazide**
- Sodium meta-periodate (NaIO4)
- Labeling Buffer (e.g., 100 mM Sodium Acetate, pH 5.5)
- Quenching solution (e.g., 1 M glycerol)
- Desalting column
- DMSO (for dissolving **m-PEG25-Hydrazide**)

Procedure:

- Oxidation of Glycoprotein:
 - Dissolve the glycoprotein in the labeling buffer to a concentration of 1-10 mg/mL.
 - Add a freshly prepared solution of sodium meta-periodate to the glycoprotein solution to a final concentration of 1-10 mM.
 - Incubate the reaction mixture for 15-30 minutes at 4°C in the dark.
 - Quench the reaction by adding the quenching solution to a final concentration of 10-20 mM and incubate for 5-10 minutes at 4°C.
 - Remove excess periodate and byproducts by passing the solution through a desalting column equilibrated with the labeling buffer.
- Conjugation with **m-PEG25-Hydrazide**:
 - Prepare a stock solution of **m-PEG25-Hydrazide** in DMSO (e.g., 10-50 mM).
 - Add the **m-PEG25-Hydrazide** stock solution to the oxidized glycoprotein solution. A 10- to 50-fold molar excess of the hydrazide linker is typically recommended.
 - Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
 - The final conjugate can be purified from excess reagents using size-exclusion chromatography (SEC) or dialysis.

General Protocol for PROTAC Synthesis via Amide Bond Formation

This protocol outlines a common strategy for synthesizing a PROTAC where **m-PEG25-Hydrazide** is first conjugated to one of the ligands (e.g., the E3 ligase ligand) via an amide bond, followed by conjugation to the second ligand (the target protein binder). This example assumes the use of a heterobifunctional PEG linker with a hydrazide at one end and an amine at the other for the initial amide coupling.

Materials:

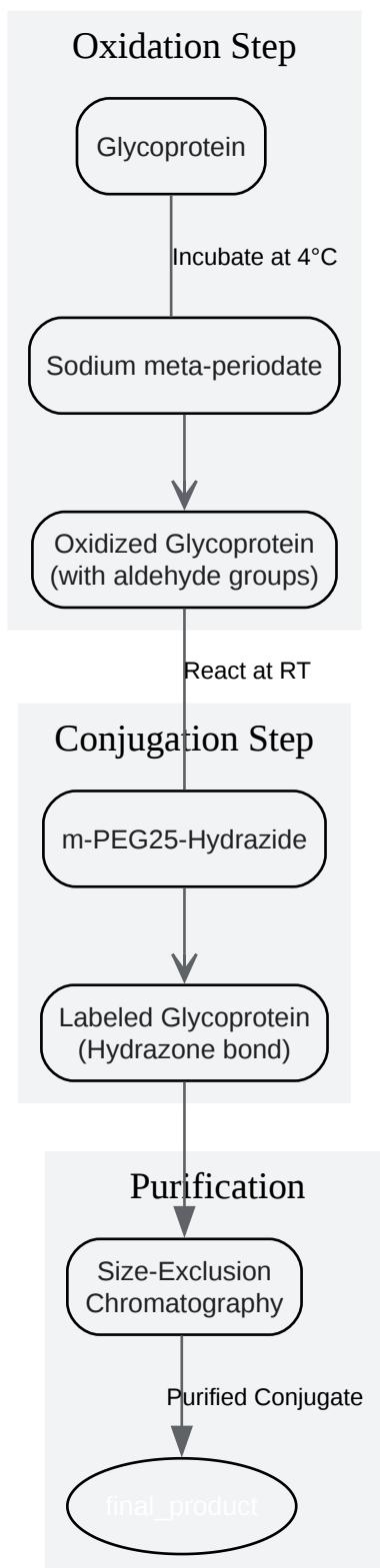
- E3 ligase ligand with a carboxylic acid functional group
- Amine-PEG25-Hydrazide linker
- Target protein binder with a carbonyl group (aldehyde or ketone)
- Peptide coupling reagent (e.g., HATU, HBTU)
- Organic base (e.g., DIPEA)
- Anhydrous DMF
- Reaction buffer for hydrazone ligation (e.g., 100 mM Sodium Acetate, pH 5.5)

Procedure:

- Amide Coupling:
 - Dissolve the E3 ligase ligand-COOH (1 equivalent) in anhydrous DMF.
 - Add the peptide coupling reagent (1.1 equivalents) and the organic base (2-3 equivalents).
 - Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.
 - Add the Amine-PEG25-Hydrazide linker (1-1.2 equivalents) to the reaction mixture.
 - Stir the reaction at room temperature overnight.
 - Monitor the reaction progress by LC-MS.
 - Upon completion, the product can be purified by preparative HPLC.
- Hydrazone Ligation:
 - Dissolve the purified E3 ligase ligand-PEG25-Hydrazide conjugate in the reaction buffer.
 - Add the target protein binder containing a carbonyl group (1-1.5 equivalents).
 - Incubate the reaction for 2-12 hours at room temperature.

- Monitor the formation of the PROTAC by LC-MS.
- Purify the final PROTAC molecule using preparative HPLC.

Characterization of m-PEG25-Hydrazide and its Conjugates

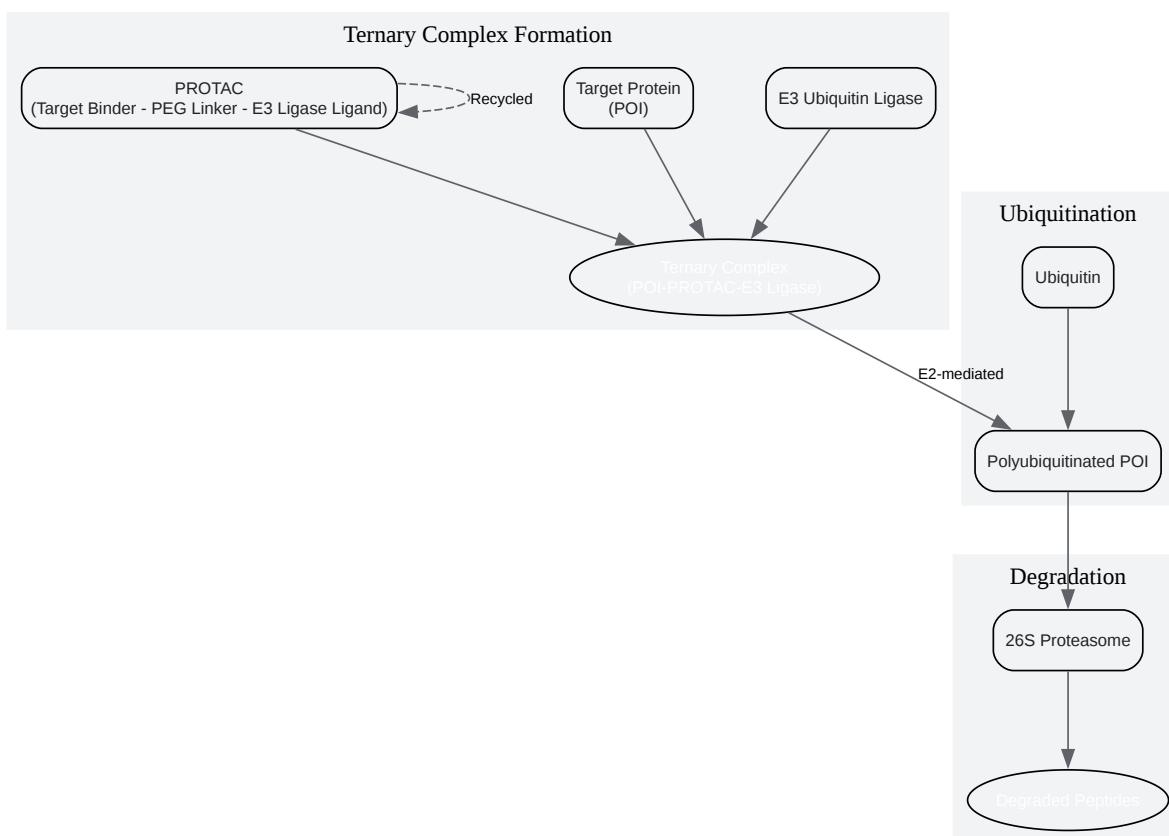

The purity and identity of **m-PEG25-Hydrazide** and its conjugates can be assessed using a combination of analytical techniques.

Analytical Technique	Purpose
NMR Spectroscopy	To confirm the structure of the PEG linker and the presence of the terminal methoxy and hydrazide groups. The characteristic signals of the PEG backbone are typically observed around 3.6 ppm in ¹ H NMR.
Mass Spectrometry (MS)	To determine the molecular weight of the linker and its conjugates, confirming successful conjugation.
HPLC (RP and SEC)	To assess the purity of the linker and to separate and quantify the final conjugate from unreacted starting materials and byproducts.

Visualizing Workflows and Pathways

General Workflow for Glycoprotein Labeling

The following diagram illustrates the key steps in labeling a glycoprotein with **m-PEG25-Hydrazide**.



[Click to download full resolution via product page](#)

Caption: Workflow for glycoprotein labeling.

PROTAC-Mediated Protein Degradation Pathway

This diagram illustrates the general mechanism of action for a PROTAC, which can be synthesized using linkers like **m-PEG25-Hydrazide**.

[Click to download full resolution via product page](#)

Caption: PROTAC-mediated protein degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. peg.bocsci.com [peg.bocsci.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepg.com [precisepg.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to m-PEG25-Hydrazide: Structure, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12424982#m-peg25-hydrazide-structure-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

